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Compound of Interest |

Compound Name: 2-Bromo-1-octene
CAS No.: 13249-60-0
Cat. No.: B081390
. J

2-Bromo-1-octene (CAS No: 13249-60-0) is a halogenated alkene featuring a bromine atom
attached to a terminal double bond.[1] This structure imparts a unique reactivity profile, making
it a key building block for introducing an eight-carbon chain in a variety of molecular
architectures. As a colorless liquid, it is generally soluble in common organic solvents like
alcohols and ethers.[2]

Physical and Chemical Properties

Quantitative physical data for 2-bromo-1-octene can vary between suppliers and
measurement conditions. The table below consolidates available data, including some
estimated values which are common for specialized reagents.
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Property Value Source(s)
Molecular Formula CsHisBr [1]
Molecular Weight 191.11 g/mol [1]

CAS Number 13249-60-0 [11[3]
Boiling Point ~183.9 °C at 760 mmHg [4]

Density ~1.133 g/cm?3 [4]
Refractive Index ~1.462 [4]

Flash Point ~75.5°C [4]

Spectroscopic Characterization

The identity and purity of 2-bromo-1-octene are typically confirmed using a combination of
spectroscopic methods.[1]

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The spectrum is characterized by two distinct signals in the vinyl region for the
geminal protons (=CHz). The adjacent methylene group (-CHz-) appears as a triplet, while
the rest of the alkyl chain protons resonate as multiplets. A triplet corresponding to the
terminal methyl group (-CHs) is observed upfield.

o 13C NMR: Key signals include those for the two sp?-hybridized carbons of the alkene, with
the bromine-bearing carbon being significantly shifted. The six sp3-hybridized carbons of
the hexyl chain will also be present.

« Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands
including a C=C stretch around 1630 cm~1, vinylic C-H stretching vibrations above 3000
cm~1, and a C-Br stretching frequency, which is typically found in the fingerprint region (500-
600 cm™1).

e Mass Spectrometry (MS): The mass spectrum provides unambiguous evidence of bromine's
presence. Due to the nearly equal natural abundance of its two stable isotopes, 7°Br and
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81Br, the molecular ion will appear as a pair of peaks (M* and M++2) of almost identical
intensity.[5]

Synthesis of 2-Bromo-1-octene

While several methods exist for the preparation of vinyl bromides, a reliable and regioselective
approach for 2-bromo-1-octene is the hydrobromination of a terminal alkyne, 1-octyne. This
reaction proceeds via a classic electrophilic addition mechanism.

Causality in Synthesis: Why Hydrobromination of an
Alkyne?

The addition of HBr to an unsymmetrical alkyne like 1-octyne follows Markovnikov's rule.[6] The
reaction proceeds through a vinyl carbocation intermediate. The stability of this cation dictates
the regioselectivity of the addition. The secondary vinyl carbocation (at the C2 position) is more
stable than the primary vinyl carbocation (at the C1 position), ensuring that the bromide
nucleophile attacks the C2 carbon, leading to the desired 2-bromo-1-octene product.

Experimental Protocol: Synthesis via Hydrobromination
of 1-Octyne

Obijective: To synthesize 2-bromo-1-octene from 1-octyne with high regioselectivity.

Materials:

1-Octyne (1.0 eq)

Hydrogen bromide (HBr, solution in acetic acid or as a gas, 1.1 eq)

Anhydrous dichloromethane (CH2Cl2) as solvent

Saturated sodium bicarbonate (NaHCOs3) solution

Anhydrous magnesium sulfate (MgSQOa)

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:
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e Dissolve 1-octyne (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an
inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C using an ice bath.

e Slowly add the HBr solution (1.1 eq) dropwise to the stirred solution of 1-octyne over 30
minutes. The reaction is exothermic and maintaining a low temperature minimizes side
reactions.

» After the addition is complete, allow the reaction mixture to stir at O °C for an additional 1-2
hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas
Chromatography (GC).

e Once the reaction is complete, carefully quench the mixture by pouring it into a separatory
funnel containing cold saturated NaHCOs solution to neutralize any excess acid.

o Extract the aqueous layer with dichloromethane (2x).
o Combine the organic layers, wash with brine, and dry over anhydrous MgSOa.

« Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

Purify the crude 2-bromo-1-octene by vacuum distillation to obtain the final product.

Chemical Reactivity and Key Synthetic
Transformations

The dual functionality of the alkene and the vinyl bromide makes 2-bromo-1-octene a powerful
intermediate. It readily participates in reactions characteristic of both functional groups, most
notably in carbon-carbon bond-forming cross-coupling reactions and in the formation of
organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions

Vinyl bromides are excellent substrates for palladium-catalyzed cross-coupling reactions, which
form the bedrock of modern synthetic chemistry for constructing complex molecular
frameworks.
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The Suzuki-Miyaura reaction creates a C(sp?)-C(sp?) bond by coupling an organoboron
compound with an organic halide.[7] This reaction is renowned for its mild conditions and
tolerance of a wide range of functional groups.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-1-octene with Phenylboronic Acid

o System Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium
catalyst (e.g., Pd(PPhs)s, 1-5 mol%), a suitable base (e.g., K2COs3, 2.0 eq), and
phenylboronic acid (1.2 eq).

e Solvent and Reagent Addition: Add a degassed solvent system, such as a mixture of toluene
and water (e.g., 4:1 ratio). The presence of water can be crucial for the transmetalation step
in the catalytic cycle.[8]

o Substrate Addition: Add 2-bromo-1-octene (1.0 eq) to the mixture via syringe.

» Reaction Execution: Heat the reaction mixture (e.g., to 80-100 °C) with vigorous stirring. The
reaction progress is monitored by TLC or GC-MS.
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e Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute
with an organic solvent (e.qg., ethyl acetate), and wash with water and brine. Dry the organic
phase over anhydrous NazSOa4, filter, and concentrate. Purify the residue by column
chromatography on silica gel to yield 2-phenyl-1-octene.

The Heck reaction couples the vinyl bromide with an alkene, typically in the presence of a
palladium catalyst and a base, to form a new, more substituted alkene.[9] This reaction is a
powerful tool for the vinylation of various substrates.
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Caption: Catalytic cycle of the Mizoroki-Heck cross-coupling reaction.
Protocol: Heck Reaction of 2-Bromo-1-octene with Styrene

o System Setup: In a sealable reaction tube, combine the palladium source (e.g., Pd(OAc)z, 2-
5 mol%), a phosphine ligand (e.g., P(o-tolyl)s, 4-10 mol%), and a base (e.g., triethylamine,
EtsN, 1.5 eq).

o Reagent Addition: Add a polar aprotic solvent such as DMF or acetonitrile, followed by
styrene (1.2 eq) and 2-bromo-1-octene (1.0 eq).
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e Reaction Execution: Seal the tube and heat the mixture to 80-120 °C. The choice of
temperature is critical and depends on the reactivity of the specific substrates. Monitor the
reaction's progress.

o Work-up and Purification: After cooling, dilute the mixture with water and extract with diethyl
ether. Wash the combined organic extracts with water and brine, then dry over anhydrous
MgSOa. After solvent removal, purify the product by column chromatography to yield the
corresponding substituted diene.

Grignard Reagent Formation and Reaction

Vinyl bromides can be converted into highly nucleophilic Grignard reagents by reacting with
magnesium metal.[10] These reagents are powerful tools for forming C-C bonds with a wide
variety of electrophiles, such as aldehydes, ketones, and epoxides.[11]

Causality in Grignard Formation: The Importance of Anhydrous Conditions

Grignard reagents are extremely strong bases and will be rapidly quenched by even trace
amounts of protic solvents (like water or alcohols). Therefore, all glassware must be rigorously
dried (e.g., flame-dried under vacuum), and all solvents (typically THF or diethyl ether) must be
anhydrous to ensure successful formation of the organometallic species.[10]
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Caption: Workflow for Grignard reagent formation and subsequent reaction.
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Protocol: Grignard Reaction with Acetone

Reagent Formation: Place magnesium turnings in a flame-dried, three-necked flask
equipped with a reflux condenser and a dropping funnel, under an inert atmosphere. Add a
small amount of anhydrous THF. Add a solution of 2-bromo-1-octene in anhydrous THF
dropwise. A small crystal of iodine can be added to initiate the reaction if necessary. The
formation is often indicated by gentle refluxing.

Reaction with Electrophile: Once the Grignard reagent has formed (solution turns cloudy and
grey), cool the flask to 0 °C. Add a solution of the electrophile (e.g., acetone, 1.0 eq) in
anhydrous THF dropwise.

Quenching and Work-up: After the addition is complete and the reaction has been stirred for
an appropriate time, quench it by slowly adding a saturated agueous solution of ammonium
chloride (NHa4Cl).

Extraction and Purification: Extract the mixture with diethyl ether. Wash the organic layer with
brine, dry it over anhydrous NazSOa4, and concentrate it. Purify the resulting tertiary alcohol
via column chromatography.

Handling, Storage, and Safety

As an organic halide, 2-bromo-1-octene requires careful handling. It is considered an irritant.

[2] The Safety Data Sheet (SDS) for the isomeric 8-bromo-1-octene classifies it as a

combustible liquid that causes skin and serious eye irritation.[12][13]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from
heat, sparks, or open flames.

In Case of Exposure: In case of skin contact, wash immediately with plenty of soap and
water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek
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immediate medical attention.

Conclusion

2-Bromo-1-octene stands out as a highly valuable and versatile building block for synthetic

chemists. Its ability to undergo a range of powerful C-C bond-forming reactions, including

Suzuki-Miyaura and Heck couplings, as well as its utility in forming nucleophilic Grignard

reagents, makes it an indispensable tool for the synthesis of complex organic molecules. A

thorough understanding of its properties, synthetic routes, and reactivity, as outlined in this

guide, is essential for leveraging its full potential in research and development, particularly

within the pharmaceutical and materials science sectors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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